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Compound of Interest

Compound Name: 1,6-Dimethylnaphthalene

Cat. No.: B047092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data
for 1,6-Dimethylnaphthalene (CAS No: 575-43-9, Formula: Ci2H12). A thorough understanding
of the thermochemical properties of this compound is critical for its application in various
research and development fields, including medicinal chemistry and materials science. This
document presents quantitative data in a structured format, details the experimental and
computational methodologies used for their determination, and provides a visual representation
of the workflow for acquiring such data.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical parameters for 1,6-
Dimethylnaphthalene. These values have been compiled from reputable sources, including
the National Institute of Standards and Technology (NIST) WebBook and Cheméo.[1][2]

Table 1: Enthalpy of Phase Transition

This table presents the enthalpy changes associated with the fusion and vaporization of 1,6-
Dimethylnaphthalene.
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Temperature

Property Value K) Method Source
Enthalpy of

, 8.5 kJ/mol 257 DSC [3]
Fusion (AfusH)
Enthalpy of
Vaporization 63.6 kJ/mol 398 GC [3]
(AvapH)

Table 2: Ideal Gas Heat Capacity (Cp,gas)

The ideal gas heat capacity of 1,6-Dimethylnaphthalene at various temperatures is provided

below. This data is crucial for thermodynamic calculations and modeling.

Ideal Gas Heat Capacity

Temperature (K) Source
(J/mol-K)
50 45.7 [4]
100 73.8 [4]
150 99.7 [4]
200 127.2 [4]
273.15 170.1 [4]
298.15 185.1 [4]
300 186.1 [4]
400 242.9 [4]
500 291.4 [4]
600 331.2 [4]

Experimental and Computational Protocols
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The determination of the thermochemical data presented above relies on precise experimental
techniques and robust computational methods.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the
difference in the amount of heat required to increase the temperature of a sample and a
reference.[5]

» Principle: As the temperature of the calorimeter is increased at a constant rate, the sample
undergoes a phase transition (melting), which is an endothermic process. This results in a
greater heat flow to the sample than to the reference to maintain both at the same
temperature.[5] The integration of the heat flow over the temperature range of the transition
provides the enthalpy of fusion.[5]

o Apparatus: A differential scanning calorimeter consists of two main pans within a heated
enclosure; one for the sample and one for an inert reference. The temperature of both pans
is increased at a controlled rate.

e Procedure (General):

o Asmall, accurately weighed sample of 1,6-Dimethylnaphthalene is hermetically sealed in
an aluminum pan.

o An empty sealed pan is used as a reference.

o The sample and reference are placed in the DSC cell.

o The cell is heated at a constant rate (e.g., 5-10 K/min) through the melting point of the
sample.

o The heat flow to the sample and reference is monitored and recorded.

o The area under the melting peak in the resulting thermogram is integrated to determine
the enthalpy of fusion.[5]

Gas Chromatography (GC) for Enthalpy of Vaporization
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Gas chromatography is a powerful analytical technique that can be used to determine the
enthalpy of vaporization by measuring the retention time of a compound at different
temperatures.

e Principle: The retention time of a compound in a gas chromatograph is related to its vapor
pressure. By measuring the retention times at various column temperatures, the enthalpy of
vaporization can be calculated using the Clausius-Clapeyron equation, which relates the
vapor pressure, temperature, and enthalpy of vaporization.

e Apparatus: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar
column for aromatic hydrocarbons) and a detector (e.g., a flame ionization detector or a
mass spectrometer).

e Procedure (General):

o

A dilute solution of 1,6-Dimethylnaphthalene in a volatile solvent is prepared.
o A small volume of the solution is injected into the gas chromatograph.

o The sample is vaporized in the heated injection port and carried by an inert gas through
the column.

o The time taken for the compound to travel through the column (retention time) is recorded.

o This process is repeated at several different column temperatures, while keeping other
parameters constant.

o A plot of the natural logarithm of the retention time versus the reciprocal of the absolute
temperature is constructed. The slope of this plot is proportional to the enthalpy of
vaporization.

Adiabatic Calorimetry for Heat Capacity

While specific data for 1,6-dimethylnaphthalene using this method was not found in the initial
search, adiabatic calorimetry is a fundamental technique for the precise measurement of heat
capacities of related compounds like naphthalene.[6][7]
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e Principle: An adiabatic calorimeter is designed to be thermally isolated from its surroundings.
A known amount of electrical energy is supplied to the sample, and the resulting temperature
increase is measured. The heat capacity is calculated from the energy input and the
temperature change.

o Apparatus: The calorimeter consists of a sample container, a heater, and a thermometer, all
enclosed in a series of adiabatic shields. The temperatures of the shields are controlled to
match the temperature of the sample container, minimizing heat exchange with the
surroundings.

e Procedure (General):

o

A precisely weighed sample is placed in the calorimeter vessel.
o The system is cooled to the desired starting temperature.

o A known guantity of electrical energy is supplied to the sample through the heater for a
specific duration.

o The temperature of the sample is monitored until thermal equilibrium is reached.

o The heat capacity is calculated by dividing the supplied energy by the measured
temperature rise.

o This process is repeated at different temperatures to obtain the heat capacity as a function
of temperature.

Theoretical calculations provide a powerful tool for predicting and understanding the
thermochemical properties of molecules.

e Quantum Mechanical (QM) and Statistical Mechanical (SM) Calculations: These first-
principles approaches can be used to generate thermophysical properties.[8]

o Density Functional Theory (DFT): A common QM method used to calculate the equilibrium
structure and perform a full normal-mode analysis of the molecule. A specific functional
and basis set, such as B3LYP/6-31G(d,p), is often employed.[8]
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o Statistical Mechanics: The information obtained from QM calculations is then used in
statistical mechanical models to predict thermophysical properties like entropy.[8]

Visualization of Thermochemical Data Determination
Workflow

The following diagram illustrates a generalized workflow for the experimental and
computational determination of thermochemical properties.
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Workflow for Thermochemical Property Determination.

This guide provides a foundational understanding of the thermochemical properties of 1,6-
Dimethylnaphthalene, essential for its effective use in scientific and industrial applications.
The data and methodologies presented herein are intended to support further research and
development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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